![molecular formula C8H16ClN B1381114 Bicyclo[3.2.1]octan-3-amine hydrochloride CAS No. 23263-48-1](/img/structure/B1381114.png)

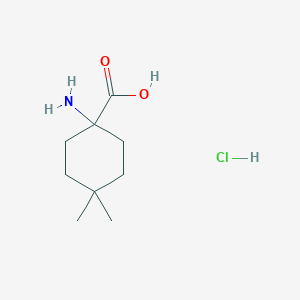

Bicyclo[3.2.1]octan-3-amine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Bicyclo[3.2.1]octan-3-amine hydrochloride (BCOH) is an organic compound belonging to the amine class of compounds. BCOH is a cyclic secondary amine with a bicyclic structure composed of three nitrogen atoms and three carbon atoms. It is a colorless, water-soluble solid with a melting point of 170-171 °C. BCOH is widely used in the synthesis of pharmaceuticals, agrochemicals, and other compounds.

Applications De Recherche Scientifique

Chemical Reactions and Mechanisms

- Bicyclo[3.2.1]octan-3-amine hydrochloride plays a significant role in various chemical reactions, such as deamination processes. For example, deamination of bicyclo[3.2.1]octan-3-yl-amines has been studied to understand the formation of carbonium ions, providing insights into the mechanisms of non-classical ion formation (Maskill & Wilson, 1984).

Synthesis and Organic Chemistry Applications

- This compound is pivotal in the synthesis of various organic compounds. For instance, its role in the synthesis of 8-azaspiro[bicyclo[3.2.1]octane-3,2′-morpholin]-5′-ones showcases its utility in creating complex organic structures (Mandzhulo et al., 2016).

Pharmacological Research

- In pharmacological research, derivatives of bicyclo[3.2.1]octan-3-amine hydrochloride have been studied for their potential anti-influenza properties. Research on N-substituted bicyclo[3.2.1]octane-3-spiro-3'-pyrrolidine hydrochlorides indicates activity against influenza A viruses, similar to 1-adamantanamine hydrochloride (de la Cuesta et al., 1984).

Development of Enantioselective Synthesis Techniques

- The compound is also involved in the development of enantioselective synthesis techniques, which are crucial for creating specific chiral molecules. For example, the enantioselective synthesis of bicyclo[3.2.1]octan-8-ones using tandem Michael-Henry reactions highlights the role of bicyclo[3.2.1]octan-3-amine hydrochloride in stereochemical control in organic synthesis (Ding et al., 2010).

Exploration in Organic and Biomolecular Chemistry

- Research in organic and biomolecular chemistry often utilizes bicyclo[3.2.1]octan-3-amine hydrochloride for its unique structural features. For instance, studies on nitrone cycloaddition reactions have used this compound to synthesize complex bicyclo[3.2.1]octane scaffolds, demonstrating its versatility in organic synthesis (Bakthadoss & Mushaf, 2020).

Propriétés

IUPAC Name |

bicyclo[3.2.1]octan-3-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N.ClH/c9-8-4-6-1-2-7(3-6)5-8;/h6-8H,1-5,9H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEMXONYLWNOMMW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC1CC(C2)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(5-Bromopyridin-3-yl)amino]ethan-1-ol](/img/structure/B1381031.png)

![1-[1-(2-Aminoethyl)-1H-indol-3-yl]ethanone oxalate](/img/structure/B1381033.png)

![[1-(Bromomethyl)cyclopentyl]methanamine hydrobromide](/img/structure/B1381038.png)

![2-amino-N-[2-(2-methoxyphenyl)ethyl]acetamide hydrochloride](/img/structure/B1381039.png)

![tert-butyl 3-oxo-2H,3H,5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]piperazine-6-carboxylate](/img/structure/B1381053.png)